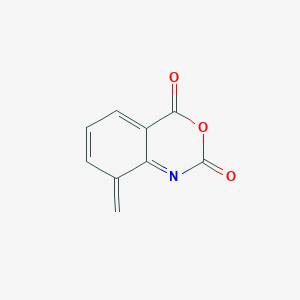
1,4-Dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropurin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O. It is an important intermediate in the purine metabolism pathway and plays a crucial role in various biological processes. Hypoxanthine is found in both plant and animal tissues and is a key component in the synthesis of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce 2-chloro-1,7-dihydropurin-6-one, which can then be further processed to obtain hypoxanthine . Another method involves the use of magnetite/chitosan as a catalyst in a one-pot four-component synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert it to other purine derivatives.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from the reactions of this compound include xanthine, uric acid, and various substituted purine derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydropurin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of purine metabolism and enzyme activity.
Medicine: Hypoxanthine is used in research related to gout and other metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by the enzyme xanthine oxidase, which is then further oxidized to uric acid. This pathway is crucial for the regulation of purine levels in the body and the excretion of excess nitrogen.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Dihydropurin-6-one include:
Guanine: Another purine derivative with a similar structure but with an amino group at the 2-position.
Adenine: A purine base found in nucleic acids, differing by the presence of an amino group at the 6-position.
Xanthine: An oxidation product of hypoxanthine with an additional oxygen atom.
Uniqueness
This compound is unique due to its specific role in the purine metabolism pathway and its ability to be converted into other important purine derivatives. Its presence in both plant and animal tissues highlights its fundamental role in biological processes.
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1,4-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10) |
Clave InChI |
ZRRMHBVNWJQKPD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=NC=N2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


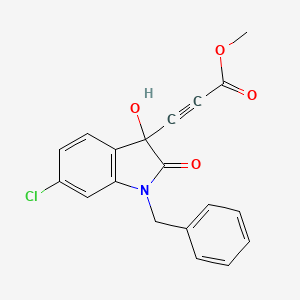
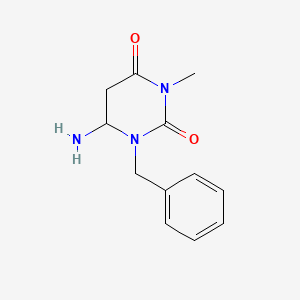

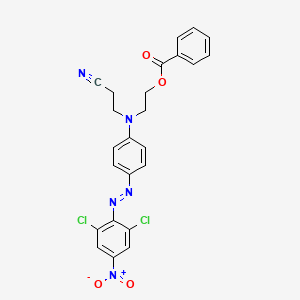

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
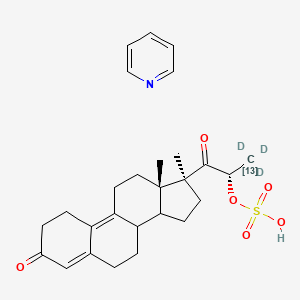
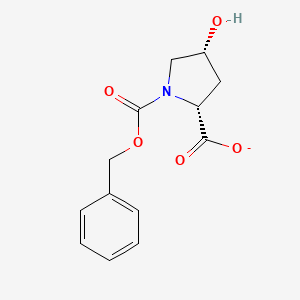


![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
